Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine
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Overview
Description
“Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine” is a chemical compound12. It has been synthesized and evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines1.
Synthesis Analysis
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized1. The synthesis was performed via a Pd-catalyzed C-N cross-coupling3.
Molecular Structure Analysis
The molecular structure of this compound is not directly available from the search results. However, related compounds have been studied45.Chemical Reactions Analysis
The compound has been evaluated for its antitumor activities against various cell lines1. The inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available from the search results. However, related compounds have been studied6.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Wang et al. (2011) focused on the synthesis of analogues targeting the urokinase receptor (uPAR), showcasing the potential for breast cancer metastasis inhibition. This work emphasized the synthesis and pharmacokinetic characterization of derivatives for their anti-cancer properties (Wang et al., 2011).
- Yıldırım et al. (2006) determined the crystal structure of a related compound, contributing to the understanding of its molecular conformation and potential interactions with biological targets (Yıldırım et al., 2006).
Biological Activities and Potential Therapeutic Applications
- Bautista-Aguilera et al. (2014) identified a new cholinesterase and monoamine oxidase dual inhibitor, highlighting the compound's significance in neurodegenerative disease research (Bautista-Aguilera et al., 2014).
- Research by Teffera et al. (2013) explored the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, with a focus on enzymatic hydrolysis and its impact on clearance, revealing insights into the compound's potential use in cancer treatment (Teffera et al., 2013).
- Gan et al. (2003) studied the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, which could be relevant for developing novel optical materials or sensors (Gan et al., 2003).
Safety And Hazards
The safety and hazards of this compound are not directly available from the search results. However, related compounds may have irritant effects on eyes, skin, and respiratory tract78.
Future Directions
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines1. Therefore, it could be developed as a potential antitumor agent1.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-methylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16-6-4-12(5-7-16)15-9-11-2-3-13-14(8-11)18-10-17-13/h2-3,8,12,15H,4-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZJBCZZCJVNPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354837 |
Source
|
Record name | Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine | |
CAS RN |
416865-72-0 |
Source
|
Record name | Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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